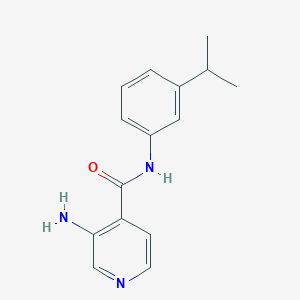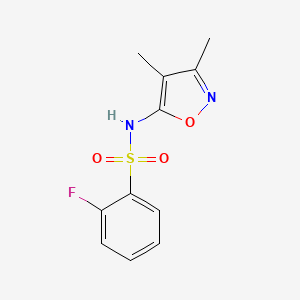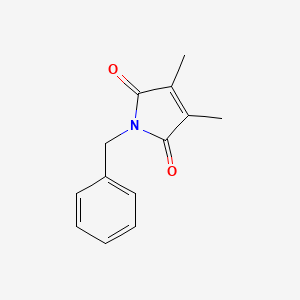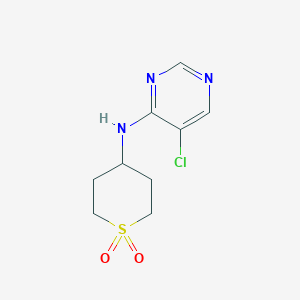![molecular formula C14H18BrNO2 B6632921 2-[1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6632921.png)
2-[1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-yl]propanoic acid, also known as BRD0705, is a chemical compound that belongs to the class of azetidines. It is a potent inhibitor of the protein bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression. BRD0705 has shown promising results in preclinical studies for the treatment of various types of cancer and inflammatory diseases.
作用机制
BRD4 is a protein that plays a crucial role in the regulation of gene expression. It binds to acetylated histones and recruits other proteins to activate or repress gene transcription. 2-[1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-yl]propanoic acid inhibits the binding of BRD4 to acetylated histones, thereby preventing the recruitment of other proteins and inhibiting gene transcription. This mechanism of action makes this compound a potent inhibitor of cancer cell growth and a potential treatment for inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer and anti-inflammatory effects in preclinical studies. It inhibits cancer cell growth by inducing cell cycle arrest and apoptosis. It also inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
实验室实验的优点和局限性
2-[1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-yl]propanoic acid is a potent and selective inhibitor of BRD4, making it an ideal tool for studying the role of BRD4 in cancer and inflammatory diseases. It has been used in various preclinical studies to investigate the mechanism of action of BRD4 and to identify potential therapeutic targets. However, one limitation of this compound is its poor solubility in water, which can make it challenging to administer in in vivo studies.
未来方向
2-[1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-yl]propanoic acid has shown promising results in preclinical studies, and several research directions can be explored in the future. One potential direction is to investigate the combination of this compound with other anti-cancer or anti-inflammatory agents to enhance its therapeutic efficacy. Another direction is to develop more potent and selective inhibitors of BRD4 based on the structure of this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential as a therapeutic agent for cancer and inflammatory diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potent anti-cancer and anti-inflammatory effects in preclinical studies. Its mechanism of action as a potent inhibitor of BRD4 makes it an ideal tool for studying the role of BRD4 in cancer and inflammatory diseases. The synthesis method of this compound is well-established, and its biochemical and physiological effects have been extensively studied. While there are limitations to the use of this compound in lab experiments, future directions can be explored to enhance its therapeutic efficacy and develop more potent and selective inhibitors of BRD4.
合成方法
The synthesis of 2-[1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-yl]propanoic acid involves the reaction of 3-bromo-4-methylbenzylamine with ethyl 2-oxo-4-phenylbutanoate in the presence of triethylamine and acetic acid. The reaction yields this compound as a white solid with a purity of over 98%.
科学研究应用
2-[1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-yl]propanoic acid has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to have anti-inflammatory effects and could be a potential treatment for inflammatory diseases such as rheumatoid arthritis and asthma.
属性
IUPAC Name |
2-[1-[(3-bromo-4-methylphenyl)methyl]azetidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-9-3-4-11(5-13(9)15)6-16-7-12(8-16)10(2)14(17)18/h3-5,10,12H,6-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLBPPKWEOGKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CC(C2)C(C)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6632858.png)
![8-(5,6-Diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6632862.png)

![3-fluoro-N-[(3-methylphenyl)methyl]aniline](/img/structure/B6632869.png)


![1-[[(2-Methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol](/img/structure/B6632906.png)
![N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6632927.png)

![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)